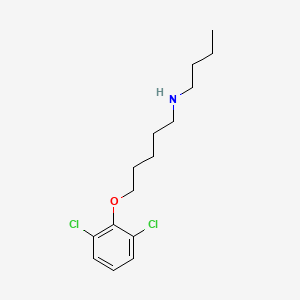![molecular formula C15H21N3O B5057587 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol, also known as PBE, is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, leading to potential therapeutic applications for neurological disorders such as epilepsy and chronic pain. In pharmacology, this compound has been investigated for its potential as a drug delivery system, as well as its ability to inhibit certain enzymes involved in drug metabolism. In cancer research, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol is not fully understood, but it is believed to involve the modulation of ion channels and enzymes in the body. This compound has been shown to bind to certain ion channels in the brain, leading to changes in their activity and subsequent effects on neuronal signaling. This compound has also been shown to inhibit certain enzymes involved in drug metabolism, leading to potential applications in drug delivery and cancer research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, this compound has been shown to modulate ion channels in the brain, leading to changes in neuronal signaling and potential therapeutic applications for neurological disorders. In pharmacology, this compound has been investigated for its potential as a drug delivery system and its ability to inhibit certain enzymes involved in drug metabolism. In cancer research, this compound has been shown to induce apoptosis in cancer cells, potentially leading to its use as a chemotherapeutic agent.
実験室実験の利点と制限
2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various scientific fields. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
将来の方向性
There are several future directions for research on 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol, including further investigation of its mechanism of action, potential therapeutic applications in neuroscience and cancer research, and optimization of its synthesis method for increased yield and purity. Additionally, this compound could be further studied for its potential applications in drug delivery and as a tool for studying ion channel function in the brain.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been investigated for its potential applications in neuroscience, pharmacology, and cancer research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol involves the reaction of 1-(2-bromoethyl)-2-(1H-benzimidazol-1-yl)hydrazine with piperidine in the presence of a palladium catalyst. The resulting product is then treated with sodium borohydride to yield this compound. This method has been optimized for high yield and purity, making this compound readily available for research purposes.
特性
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-11-10-18-14-7-3-2-6-13(14)16-15(18)12-17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWNHVNEORHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057511.png)


![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B5057540.png)

![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)

![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)
